

# Technical Support Center: Minimizing Carbon Contamination in TiO<sub>2</sub> Films from TEMAT

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## Compound of Interest

Compound Name: *Tetrakis(ethylmethylamino)titanium*

Cat. No.: *B3336074*

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Welcome to the technical support center for researchers and engineers working with **Tetrakis(ethylmethylamino)titanium** (TEMAT) for the deposition of titanium dioxide (TiO<sub>2</sub>) thin films. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding a common challenge in this process: carbon contamination. As a Senior Application Scientist, I've compiled field-proven insights and fundamental principles to help you achieve high-purity TiO<sub>2</sub> films for your critical applications.

## Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you might encounter during your deposition process. Each problem is followed by a discussion of probable causes and a step-by-step guide to resolving the issue.

### Issue 1: High Carbon Concentration Detected in TiO<sub>2</sub> Film by XPS/AES Analysis

You've successfully deposited a TiO<sub>2</sub> film using TEMAT, but surface analysis techniques like X-ray Photoelectron Spectroscopy (XPS) or Auger Electron Spectroscopy (AES) reveal a significant carbon peak, indicating a high level of contamination.

Probable Causes:

- **Incomplete Ligand Removal:** The ethylmethylamino ligands of the TEMAT precursor are not being fully removed during the co-reactant pulse.
- **Precursor Decomposition:** The deposition temperature is too high, causing the TEMAT precursor to thermally decompose on the substrate surface, leaving behind carbon-rich fragments.
- **Insufficient Purge Times:** Inadequate purging between precursor and co-reactant pulses can lead to gas-phase reactions (Chemical Vapor Deposition - CVD type reactions), resulting in carbon incorporation.
- **Co-reactant Inefficiency:** The chosen co-reactant (e.g., water) may not be reactive enough at the selected deposition temperature to completely oxidize and remove the precursor ligands.

#### Solutions:

- **Optimize Deposition Temperature:**
  - **Action:** Perform a temperature window study. Deposit a series of films at temperatures ranging from 150°C to 300°C, keeping all other parameters constant.
  - **Rationale:** Amino-based precursors like TEMAT have a relatively narrow optimal processing window. Below this window, the reaction kinetics are too slow, leading to incomplete ligand removal. Above this window, the precursor can undergo thermal decomposition.[1] For TEMAT and similar precursors, decomposition can become significant at temperatures above 225°C.[1]
  - **Verification:** Analyze the carbon content of each film using XPS. The film with the lowest carbon concentration will indicate the optimal deposition temperature.
- **Extend Co-reactant Pulse and Purge Times:**
  - **Action:** Systematically increase the duration of your co-reactant (e.g., H<sub>2</sub>O, O<sub>3</sub>) pulse and the subsequent purge time. Start by doubling the current values and then refine them.
  - **Rationale:** A longer co-reactant pulse ensures that the surface is fully saturated with the oxidizing species, providing sufficient time to react with and remove the bulky

ethylmethylamino ligands. A longer purge time is crucial to completely evacuate unreacted co-reactant and volatile byproducts, preventing parasitic CVD reactions in the subsequent TEMAT pulse.

- Consider a More Reactive Co-reactant:
  - Action: If you are using water (H<sub>2</sub>O) as your co-reactant, consider switching to ozone (O<sub>3</sub>) or an oxygen plasma-enhanced process (PEALD).
  - Rationale: Ozone and oxygen plasma are significantly stronger oxidizing agents than water.[2][3] They are more effective at breaking the Ti-N and C-H/C-N bonds of the precursor ligands, especially at lower temperatures.[2][3][4] This enhanced reactivity leads to more complete ligand removal and, consequently, lower carbon contamination. Oxygen plasma, in particular, can decompose stubborn carbonate surface species that may form. [2][4]
- Post-Deposition Annealing:
  - Action: Anneal your deposited TiO<sub>2</sub> film in an oxygen-rich environment (e.g., air, O<sub>2</sub>, or O<sub>3</sub>) at a temperature between 300°C and 500°C.
  - Rationale: Post-deposition annealing can help to oxidize and remove residual carbon impurities from the film.[5] The elevated temperature provides the necessary energy for the diffusion of oxygen into the film and the subsequent oxidation of entrapped carbon species into volatile CO or CO<sub>2</sub>. [6][7]

Parameter	Recommended Range	Rationale
Deposition Temperature	150°C - 225°C	Balances reaction kinetics and precursor stability.[1]
Co-reactant	O <sub>3</sub> or O <sub>2</sub> Plasma	More effective at ligand removal than H <sub>2</sub> O.[2][3]
Purge Times	> 10 seconds	Ensures complete removal of precursors and byproducts.
Post-Deposition Annealing	300°C - 500°C in O <sub>2</sub>	Oxidizes and removes residual carbon.[5]

## Issue 2: My TiO<sub>2</sub> Film Has Poor Optical (e.g., high absorption) or Electrical (e.g., high leakage current) Properties

Even if you haven't performed a surface analysis, poor film properties can be an indicator of carbon contamination. Carbon impurities can create defect states within the TiO<sub>2</sub> bandgap, leading to increased optical absorption and higher leakage currents.

Probable Causes:

- All the causes listed in Issue 1.
- Formation of Titanium Carbide (TiC) or Oxycarbide (TiO<sub>x</sub>C<sub>y</sub>): Incomplete oxidation can lead to the formation of these species, which have different electronic and optical properties compared to pure TiO<sub>2</sub>.

Solutions:

- Confirm Carbon Contamination with XPS:
  - Action: Before proceeding with extensive process changes, it is crucial to confirm that carbon is indeed the culprit. Perform an XPS analysis on your film.
  - Rationale: XPS can not only quantify the amount of carbon but also provide information about its chemical state. The C1s spectrum can be deconvoluted to identify different carbon species, such as adventitious carbon (from air exposure), C-O bonds, and potentially Ti-C bonds, which are indicative of carbide formation.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- Implement Solutions from Issue 1:
  - Action: Follow the steps outlined in the previous section to minimize carbon incorporation, with a particular focus on using a stronger oxidant like ozone or oxygen plasma.
  - Rationale: By ensuring complete oxidation of the titanium precursor and thorough removal of the carbon-containing ligands, the formation of TiC and TiO<sub>x</sub>C<sub>y</sub> can be effectively suppressed.

- Optimize Plasma Parameters (for PEALD):
  - Action: If using an oxygen plasma, optimize the plasma power and oxygen flow rate.
  - Rationale: Higher plasma power and ion flux can enhance the removal of ligands and promote the formation of crystalline TiO<sub>2</sub> at lower temperatures.[11][12] However, excessive ion bombardment can also introduce defects. A systematic optimization is necessary to find the balance that yields the best film quality.

## Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of carbon contamination when using TEMAT?

A1: The primary source of carbon contamination from TEMAT is the incomplete removal of its ethylmethylamino ligands during the ALD cycle. Each TEMAT molecule, Ti[N(CH<sub>3</sub>)(C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>]<sub>4</sub>, contains a significant amount of carbon and nitrogen. During the co-reactant step, these ligands should ideally be fully combusted or reacted to form volatile byproducts that are then purged from the chamber. However, if the reaction is incomplete due to factors like low temperature, insufficient co-reactant exposure, or a weak oxidant, fragments of these ligands can remain on the surface and become incorporated into the growing film.[13] A secondary mechanism is the thermal decomposition of the precursor at temperatures above its stability window (typically >225°C), which can lead to non-specific deposition of carbon-containing species.[1]

Q2: How does the choice of co-reactant (H<sub>2</sub>O vs. O<sub>3</sub> vs. O<sub>2</sub> Plasma) affect carbon contamination?

A2: The choice of co-reactant is critical in minimizing carbon contamination:

- Water (H<sub>2</sub>O): This is a common and relatively safe co-reactant. The reaction proceeds via hydrolysis, where the -N(CH<sub>3</sub>)(C<sub>2</sub>H<sub>5</sub>) ligands are replaced by -OH groups. However, this reaction can be incomplete, especially at lower temperatures, leaving behind unreacted ligands or intermediate species.
- Ozone (O<sub>3</sub>): Ozone is a much stronger oxidizing agent than water. It can more effectively break down the organic ligands through oxidation reactions, leading to the formation of

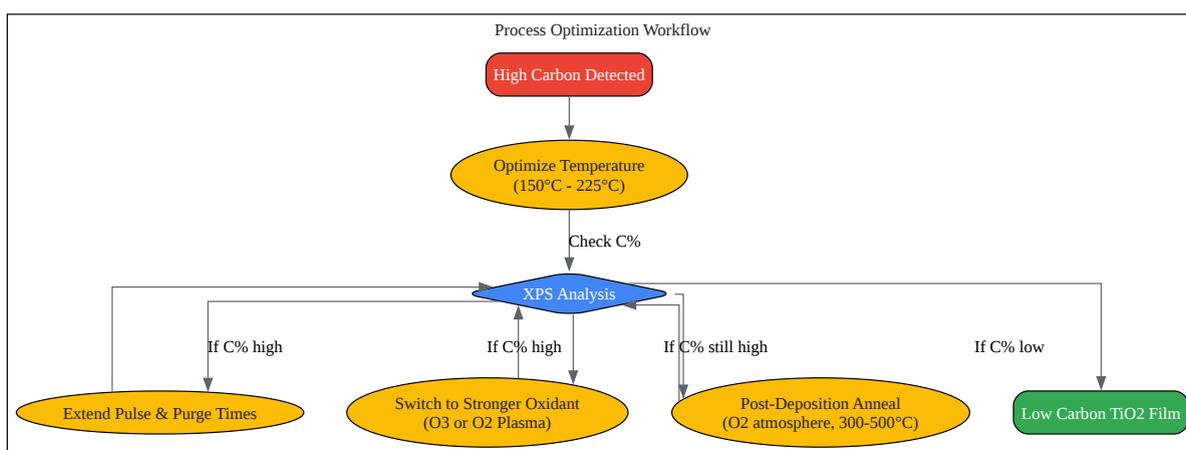
volatile byproducts like CO<sub>2</sub>, H<sub>2</sub>O, and nitrogen oxides. This results in significantly lower carbon contamination compared to water, particularly at lower deposition temperatures.[3]

- Oxygen Plasma (PEALD): An oxygen plasma contains a variety of highly reactive species, including oxygen radicals and ions. These species are extremely effective at combusting the organic ligands, leading to very low carbon levels in the resulting films.[14] The energetic ions in the plasma can also help to densify the film and promote crystallinity at lower temperatures.[11][12]

## Visualizing the Process and Problem

### Experimental Workflow for Minimizing Carbon

The following workflow outlines a systematic approach to reducing carbon contamination in your TiO<sub>2</sub> films.

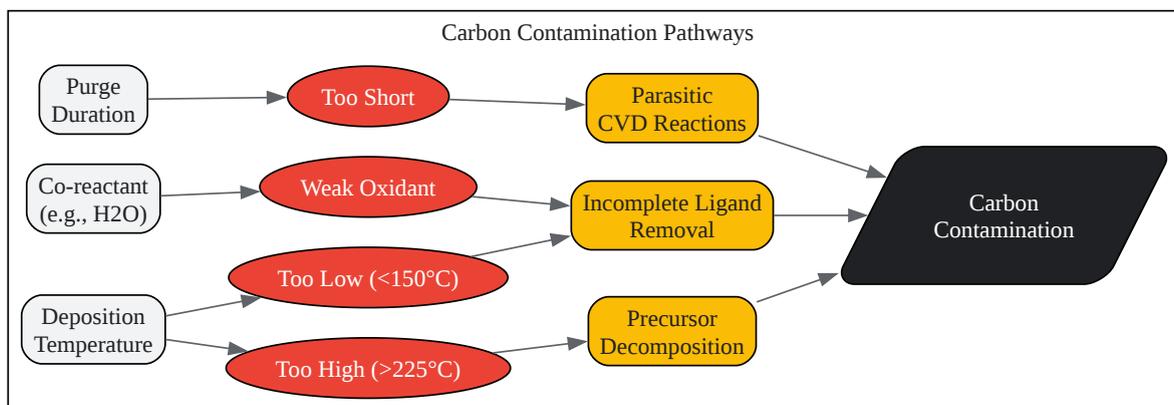


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Caption: A systematic workflow for troubleshooting and minimizing carbon contamination.

## Contamination Pathway Logic

This diagram illustrates the logical progression from process parameters to potential carbon contamination pathways.



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Caption: Key process parameters and their link to carbon contamination mechanisms.

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